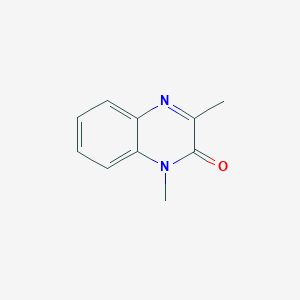

1,3-dimethylquinoxalin-2(1H)-one

Vue d'ensemble

Description

1,3-Dimethylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of two methyl groups at positions 1 and 3, along with a keto group at position 2, makes this compound a unique and valuable compound for various scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dimethylquinoxalin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with 1,3-diketones under acidic or basic conditions. The reaction typically proceeds as follows:

Cyclization Reaction: o-Phenylenediamine reacts with 1,3-diketones in the presence of an acid or base catalyst to form the quinoxaline ring.

Methylation: The resulting quinoxaline is then methylated at positions 1 and 3 using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to achieve high yields and purity. Common industrial methods include:

Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs under steady-state conditions, allowing for efficient and scalable production.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1,3-dimethylquinoxalin-2(1H)-ol.

Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: 1,3-Dimethylquinoxalin-2(1H)-ol.

Substitution: Various substituted quinoxaline derivatives, depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1,3-Dimethylquinoxalin-2(1H)-one has been investigated for its potential therapeutic applications, particularly in:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes or inhibition of key metabolic enzymes .

- Anticancer Properties : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the micromolar range. The compound's action appears to be mediated through mitochondrial pathways and cell cycle arrest .

- Anti-inflammatory Effects : Research suggests that this compound can inhibit the production of pro-inflammatory cytokines and reduce NF-kB pathway activation in macrophages, indicating potential applications in treating chronic inflammatory conditions.

Chemical Synthesis

The compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions:

- Oxidation : Can yield quinoxaline derivatives with different functional groups.

- Reduction : Can lead to the formation of fully saturated derivatives.

- Substitution Reactions : The methyl groups can be substituted with other functional groups, enhancing the compound's versatility in synthetic applications.

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows it to be used in dye manufacturing and as a precursor for developing new materials with specific properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro experiments demonstrated that this compound could effectively inhibit the proliferation of breast and lung cancer cell lines. The cytotoxic effects were attributed to apoptosis induction and cell cycle arrest mechanisms .

Mécanisme D'action

The mechanism of action of 1,3-dimethylquinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and target. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparaison Avec Des Composés Similaires

1,3-Dimethylquinoxalin-2(1H)-one can be compared with other similar compounds, such as:

Quinoxaline: The parent compound without methyl groups.

1-Methylquinoxalin-2(1H)-one: A similar compound with only one methyl group at position 1.

3-Methylquinoxalin-2(1H)-one: A similar compound with only one methyl group at position 3.

Uniqueness

This compound is unique due to the presence of two methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. The dual methylation can enhance its stability, solubility, and interaction with molecular targets compared to its mono-methylated or non-methylated counterparts.

Activité Biologique

1,3-Dimethylquinoxalin-2(1H)-one is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of and a molecular weight of approximately 162.19 g/mol. The compound's structure features a quinoxaline ring with two methyl groups at the 1 and 3 positions, contributing to its unique reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The compound's mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| E. coli | 15 | Ampicillin | 18 |

| S. aureus | 17 | Vancomycin | 20 |

| P. aeruginosa | 14 | Ciprofloxacin | 16 |

Anticancer Activity

This compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins.

A notable case study involved treating MCF-7 cells with varying concentrations of this compound, revealing a dose-dependent increase in apoptosis:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 60 | 30 |

| 100 | 30 | 50 |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It acts as an inhibitor for several key enzymes involved in metabolic pathways. For instance, it has shown promising results as a phosphodiesterase inhibitor, which could have implications for treating conditions like asthma and cardiovascular diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis.

- Anticancer Mechanism : Induction of apoptosis through caspase activation.

- Enzyme Modulation : Competitive inhibition at the active sites of target enzymes.

Study on Antimicrobial Efficacy

A recent study published in Molecules highlighted the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Research on Anticancer Properties

Another significant study focused on the anticancer properties of this compound against various cancer cell lines. The findings suggested that treatment with the compound led to a significant reduction in cell proliferation and increased apoptosis rates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-dimethylquinoxalin-2(1H)-one and its derivatives?

- Methodological Answer : The compound is typically synthesized via alkylation of 3-methylquinoxalin-2(1H)-one using methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions. A common protocol involves:

- Dissolving the precursor (e.g., 3-methylquinoxalin-2-one) in dimethylformamide (DMF).

- Adding potassium carbonate (K₂CO₃) as a base and a catalytic amount of tetrabutylammonium bromide (TBAB) to enhance reactivity .

- Stirring the mixture with the alkylating agent (e.g., ethyl bromide for derivatives) at room temperature for 12–24 hours .

- Crystallizing the product from ethanol or ethyl acetate.

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing quinoxalinone derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals. For this compound, the methyl groups appear as singlets at δ ~2.40 ppm (³CH₃) and δ ~3.30 ppm (N–CH₃) in DMSO-d₆ .

- IR : The carbonyl (C=O) stretch is observed at ~1659 cm⁻¹, while N–H (if present) appears at ~3200 cm⁻¹ .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 175.087 for C₁₀H₁₀N₂O) to verify purity .

Advanced Research Questions

Q. What strategies resolve discrepancies in bond length/angle measurements during X-ray refinement of quinoxalinone derivatives?

- Methodological Answer :

- Use SHELX programs (e.g., SHELXL) for refinement. Discrepancies often arise from thermal motion or disorder. Strategies include:

- Applying restraints to bond lengths/angles based on similar structures (e.g., quinoxaline rings typically have C–C bond lengths of ~1.39 Å) .

- Analyzing residual density maps to identify misplaced atoms. For example, hydrogen bonding (C–H···O) distances should be refined to ~2.2–2.5 Å .

- Validate results using the R-factor (target < 0.05) and check for outliers in the CIF file using checkCIF .

Q. How do alkyl/aryl substituents influence the supramolecular architecture of quinoxalinones, and what methods assess these effects?

- Methodological Answer :

- Substituents dictate packing via non-covalent interactions:

- π-π Stacking : Bulky groups (e.g., phenyl) increase centroid-centroid distances (e.g., 3.446–3.815 Å in 1-ethyl-3-methyl derivatives) .

- C–H···O Bonds : Methyl groups enhance intermolecular hydrogen bonding, stabilizing layered structures .

- Analytical Tools :

- X-ray crystallography to measure intermolecular distances.

- Mercury or Diamond software to visualize Hirshfeld surfaces and interaction fingerprints .

Propriétés

IUPAC Name |

1,3-dimethylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-10(13)12(2)9-6-4-3-5-8(9)11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGDSEWMSMJHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325898 | |

| Record name | 1,3-dimethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3149-25-5 | |

| Record name | 3149-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.